硝呋替喃钠

描述

SU5201 是一种化学化合物,以其作为白介素-2 产生抑制剂的作用而闻名 。白介素-2 是一种细胞因子,在免疫系统中起着至关重要的作用,特别是在 T 细胞的活化和增殖中。 SU5201 的分子式为 C15H9Cl2NO,分子量为 290.14 g/mol 。

科学研究应用

SU5201 有着多种科学研究应用,包括:

化学: 用作各种化学反应和研究中的试剂。

生物学: 用于与白介素-2 及其在免疫系统中的作用相关的研究。

医学: 研究其在涉及免疫系统的疾病中的潜在治疗应用。

工业: 用于开发新的化学化合物和材料。

作用机制

SU5201 通过抑制白介素-2 的产生发挥作用。这种抑制作用是通过 SU5201 与参与调节白介素-2 产生信号通路中的特定分子靶标相互作用而实现的。 所涉及的确切分子靶标和通路仍在研究中,但已知 SU5201 会影响某些酶和转录因子的活性 。

生化分析

Biochemical Properties

It is known to have antibacterial properties, suggesting that it interacts with certain enzymes, proteins, and other biomolecules in bacteria to exert its effects

Cellular Effects

Sodium Nifurstyrenate has been shown to have significant effects on various types of cells, particularly bacterial cells. It is used to prevent and treat bacterial infections in fish, indicating that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

准备方法

SU5201 的合成涉及在特定条件下 3,4-二氯苯甲醛与二氢吲哚-2-酮的反应。 该反应通常需要二甲基亚砜 (DMSO) 等溶剂,并且可能涉及加热以促进所需产物的形成 。

化学反应分析

SU5201 经历了几种类型的化学反应,包括:

氧化: SU5201 在特定条件下可以被氧化形成各种氧化衍生物。

还原: 该化合物可以被还原形成不同的还原产物。

取代: SU5201 可以进行取代反应,其中一个或多个原子被其他原子或基团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂 。从这些反应中形成的主要产物取决于所用试剂和具体条件。

相似化合物的比较

SU5201 在其对白介素-2 产生的特异性抑制作用方面是独一无二的。类似的化合物包括其他白介素抑制剂和细胞因子抑制剂,例如:

SU5416: 血管内皮生长因子受体抑制剂。

SU6668: 多种受体酪氨酸激酶抑制剂。

SU11248: 参与肿瘤生长和血管生成的受体酪氨酸激酶抑制剂。

这些化合物在对特定信号通路的抑制作用方面与 SU5201 有一些相似之处,但 SU5201 在其针对性抑制白介素-2 产生方面是独特的。

属性

IUPAC Name |

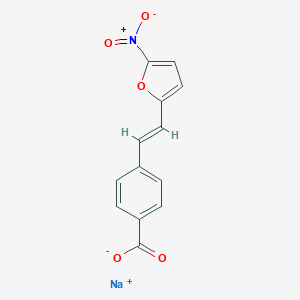

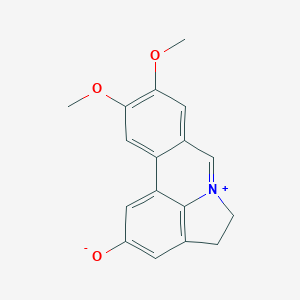

sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5.Na/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1/b6-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNXRHWAZABZSZ-ZIKNSQGESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1534-38-9 (Parent) | |

| Record name | Sodium nifurstyrenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701035463 | |

| Record name | Sodium nifurstyrenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54992-23-3 | |

| Record name | Sodium nifurstyrenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium nifurstyrenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism remains unclear, research suggests NFS-Na inhibits bacterial growth by disrupting DNA synthesis. [] This disruption is believed to occur through the reduction of the nitro group in NFS-Na to an active intermediate, which then interacts with bacterial DNA. []

A: Studies indicate a significant reduction in viable bacterial counts following NFS-Na exposure. [] This reduction is particularly pronounced for Vibrio species, common fish pathogens. []

ANone: Sodium nifurstyrenate has the molecular formula C13H8NO5Na and a molecular weight of 281.19 g/mol.

ANone: Specific data on material compatibility and stability of NFS-Na under various conditions is limited in the provided research papers.

ANone: The provided research primarily focuses on the antibacterial activity of NFS-Na. No catalytic properties are described.

A: Research indicates that after oral administration in yellowtail, NFS-Na is metabolized into several compounds, including cyano-pentanone, cyano-pentenol, cyano-pentanol, and beta-(acetamido-2-furyl)-p-carboxystyrene. [] The pharmacokinetics of NFS-Na have been investigated in yellowtail, revealing a two-compartment open model after a single intravenous dose. []

A: High-performance liquid chromatography (HPLC) is a common method used to determine NFS-Na concentrations in fish serum. [] Other techniques, including disk assays using specific bacterial strains, are employed to detect residues of NFS-Na and other antibacterial agents in fish tissue. [] A rapid immunochromatographic strip test has also been developed for the detection of NFS-Na residues in fish. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)

![methyl (4S)-4-[[(2S)-2-[[2-[[(3R,4S,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]acetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate](/img/structure/B35049.png)